(1S,3aR,4S,7aR)-1-(1-hydroxypropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol
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Overview
Description
Inhoffen Lythgoe diol: is an organic molecule commonly used in chiral selective reactions in organic synthesis. It is a key intermediate in the synthesis of various biologically active compounds, particularly in the field of vitamin D analogues. The compound is named after its discoverers, Hans Inhoffen and Bernard Lythgoe, who first synthesized it as part of their work on vitamin D chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Inhoffen Lythgoe diol can be synthesized through several methods, one of which involves the Diels-Alder reaction. This reaction is performed in an aqueous medium and involves the use of a diene and a dienophile to form the diol. The reaction conditions typically include a temperature range of 0-25°C and a reaction time of 24-48 hours .
Industrial Production Methods: Industrial production of Inhoffen Lythgoe diol often involves the use of solid-phase synthesis techniques. This method allows for the efficient production of the diol in large quantities. The process involves the attachment of the vitamin D side chain to a solid-phase linked Inhoffen Lythgoe diol derived CD-ring fragment .
Chemical Reactions Analysis
Types of Reactions: Inhoffen Lythgoe diol undergoes various types of chemical reactions, including:
Oxidation: The diol can be oxidized to form ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The diol can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens and nucleophiles are used under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions include fluorinated vitamin D analogues, which have been shown to have increased metabolic stability and improved binding affinity to target proteins .
Scientific Research Applications
Inhoffen Lythgoe diol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Inhoffen Lythgoe diol involves its role as an intermediate in the synthesis of biologically active compounds. It acts as a chiral building block, allowing for the formation of stereochemically pure products. The molecular targets and pathways involved include the vitamin D receptor and metabolic enzymes such as CYP24A1 .
Comparison with Similar Compounds
23,23-Difluoro-25-hydroxyvitamin D3: This compound is synthesized from Inhoffen Lythgoe diol and has increased resistance to metabolic degradation.
Falecalcitriol: A clinically approved vitamin D analogue that contains a hexafluoroisopropanol unit in the side chain.
Uniqueness: Inhoffen Lythgoe diol is unique due to its role as a versatile intermediate in the synthesis of various biologically active compounds. Its ability to undergo a wide range of chemical reactions and its use in the production of stereochemically pure products make it a valuable compound in organic synthesis.
Properties
Molecular Formula |
C13H24O2 |
---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
(1S,3aR,4S,7aR)-1-(1-hydroxypropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol |
InChI |
InChI=1S/C13H24O2/c1-9(8-14)10-5-6-11-12(15)4-3-7-13(10,11)2/h9-12,14-15H,3-8H2,1-2H3/t9?,10-,11-,12-,13+/m0/s1 |
InChI Key |
FUBPRYXDIHQLGH-LGNXWEDYSA-N |
Isomeric SMILES |
CC(CO)[C@@H]1CC[C@@H]2[C@@]1(CCC[C@@H]2O)C |
Canonical SMILES |
CC(CO)C1CCC2C1(CCCC2O)C |
Origin of Product |
United States |
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